Bis(2-isopropoxyethyl)amine

Description

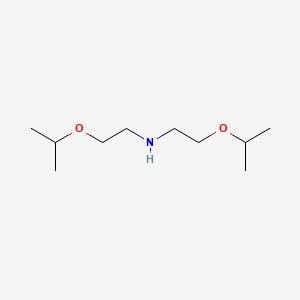

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yloxy-N-(2-propan-2-yloxyethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO2/c1-9(2)12-7-5-11-6-8-13-10(3)4/h9-11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPQYWFGSICCKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCNCCOC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119451-05-6 | |

| Record name | Bis(2-isopropoxyethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis(2-isopropoxyethyl)amine (CAS Number: 1119451-05-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-isopropoxyethyl)amine, with the CAS number 1119451-05-6, is a secondary amine characterized by the presence of two isopropoxyethyl groups attached to a central nitrogen atom. Its chemical structure suggests potential utility as a building block in organic synthesis, a ligand in coordination chemistry, or a precursor for more complex molecules. This guide provides a comprehensive overview of its known properties, safety information, and potential areas of application based on available data.

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C10H23NO2 | [1][2] |

| Molecular Weight | 189.30 g/mol | [1][2] |

| Boiling Point | 225.4 ± 15.0 °C at 760 mmHg | [3] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| Physical State | Liquid (at 20°C) | [1] |

| Appearance | Colorless to Almost colorless clear liquid | [1] |

| Refractive Index | 1.42 | [1] |

| Purity | >97.0% (GC) | [1] |

Spectroscopic Characterization

While specific, experimentally-derived spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methine protons of the isopropyl groups (CH), the methyl protons of the isopropyl groups (CH₃), the methylene protons adjacent to the ether oxygen (OCH₂), and the methylene protons adjacent to the amine nitrogen (NCH₂). The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments: the methyl carbons of the isopropyl groups, the methine carbons of theisopropyl groups, the methylene carbons adjacent to the ether oxygen, and the methylene carbons adjacent to the amine nitrogen.

Infrared (IR) Spectroscopy

As a secondary amine, the IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

-

N-H Stretch: A single, weak to medium intensity band is expected in the region of 3350-3310 cm⁻¹.

-

C-N Stretch: Aliphatic amine C-N stretching vibrations typically appear in the 1250–1020 cm⁻¹ range.

-

N-H Bend: A bending vibration for the N-H group may be observed.

-

C-H Stretch: Alkanes C-H stretching will be present around 2850-2975 cm⁻¹.

-

C-O Stretch: A C-O stretching band for the ether linkage is expected in the region of 1070-1150 cm⁻¹.

Mass Spectrometry

Predicted mass spectrometry data for this compound suggests the following possible m/z values for various adducts:

| Adduct | m/z |

| [M+H]⁺ | 190.18016 |

| [M+Na]⁺ | 212.16210 |

| [M-H]⁻ | 188.16560 |

| [M+NH₄]⁺ | 207.20670 |

| [M+K]⁺ | 228.13604 |

Synthesis

A general workflow for a potential synthetic approach is illustrated below:

Caption: A potential synthetic workflow for this compound.

Potential Applications

While specific applications for this compound are not extensively documented, its structure suggests potential utility in several areas of chemical research and development:

-

Organic Synthesis: As a secondary amine, it can serve as a nucleophile or a base in a variety of organic reactions. The ether functionalities may also influence its reactivity and solubility.

-

Coordination Chemistry: The nitrogen and oxygen atoms can act as donor atoms, making it a potential ligand for the formation of metal complexes. Such complexes could have applications in catalysis or materials science.

-

Pharmaceutical and Agrochemical Research: It could be used as a scaffold or building block for the synthesis of more complex molecules with potential biological activity.

Safety and Handling

This compound is classified as a corrosive substance.[4] It causes severe skin burns and eye damage.[4]

Hazard Statements:

Precautionary Statements:

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection.[1][4] Wash skin thoroughly after handling.[1]

-

Response:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.[4]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[4]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4]

-

-

Storage: Store locked up.[4] It is recommended to store in a cool, dark place at <15°C under an inert gas.[1][5] The compound is noted to be air sensitive.[1][5]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[1][4]

The following diagram outlines the recommended safety precautions when handling this compound:

Caption: Key safety considerations for this compound.

Conclusion

This compound is a specialty chemical with a defined set of physicochemical properties and clear safety and handling requirements. While its specific applications are not yet widely reported in scientific literature, its chemical structure presents opportunities for its use in various fields, including organic synthesis, materials science, and life sciences research. Further investigation is needed to fully explore the synthetic utility and potential applications of this compound.

References

Sources

Physical and chemical properties of Bis(2-isopropoxyethyl)amine

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Bis(2-isopropoxyethyl)amine, a secondary amine with significant potential in various chemical synthesis and material science applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical data, field-proven insights into its reactivity, and detailed experimental protocols for its characterization. The guide is structured to provide a foundational understanding of the molecule, from its basic properties to its nuanced chemical behavior, supported by authoritative references and visual aids to facilitate comprehension and application in a laboratory setting.

Introduction: Understanding the Molecular Landscape

This compound, with the molecular formula C₁₀H₂₃NO₂, is a unique secondary amine characterized by the presence of two isopropoxyethyl groups attached to a central nitrogen atom.[1] This structure imparts a combination of properties, including a basic nitrogen center and the potential for hydrogen bonding, which dictate its reactivity and physical characteristics.[1] The ether linkages within the side chains introduce flexibility and influence its solubility profile. As a secondary amine, it serves as a versatile building block in organic synthesis, capable of undergoing a variety of chemical transformations.[2]

This guide will delve into the specific physical and chemical attributes of this compound, providing a robust resource for its safe handling, characterization, and utilization in research and development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical properties is paramount for its effective use in experimental design. While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₃NO₂ | [1] |

| Molecular Weight | 189.30 g/mol | [1] |

| CAS Number | 1119451-05-6, 6752-33-6 | [2][3] |

| Physical State | Liquid (at 20°C) | [2] |

| Purity | >97.0% (GC) | [2] |

| Boiling Point | Not experimentally determined. Predicted to be in the range of 220-240 °C. | |

| Melting Point | Not experimentally determined. | |

| Density | Not experimentally determined. | |

| Solubility | Immiscible with water. Expected to be soluble in common organic solvents. | [4] |

| Predicted XlogP | 1.1 | [5] |

Note on CAS Numbers: It is important to note that two CAS numbers, 1119451-05-6 and 6752-33-6, are associated with this compound in various databases.[2][3][6] Researchers should verify the CAS number with their supplier to ensure the correct material is being used.

Chemical Reactivity and Stability

As a secondary amine, this compound exhibits characteristic nucleophilicity due to the lone pair of electrons on the nitrogen atom. This makes it reactive towards a variety of electrophiles.

Basicity

The nitrogen atom's lone pair allows this compound to act as a Brønsted-Lowry base, readily accepting a proton to form the corresponding ammonium salt. The basicity is influenced by the electron-donating nature of the alkyl groups, making it a moderately strong base.

Nucleophilic Reactions

The nucleophilic nature of the secondary amine is a cornerstone of its synthetic utility. Key reactions include:

-

Alkylation: Reaction with alkyl halides leads to the formation of tertiary amines and, with further alkylation, quaternary ammonium salts. The reaction proceeds via an Sₙ2 mechanism. Care must be taken to control the stoichiometry to avoid over-alkylation, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine.

-

Acylation: It readily reacts with acyl chlorides and acid anhydrides to form stable N,N-disubstituted amides. This reaction is often rapid and exothermic.

-

Reductive Amination: this compound can be synthesized or further functionalized through reductive amination. This involves the reaction of a primary amine with an appropriate aldehyde or ketone to form an imine, which is then reduced to the target secondary or tertiary amine.

Stability and Storage

This compound is noted to be air-sensitive.[2][4] Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is also incompatible with strong oxidizing agents.[4] Proper storage in a cool, dry, and well-ventilated area is crucial to maintain its purity and stability.

Spectroscopic Characterization: A Guide to Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropoxy and ethyl groups.

-

-CH(CH₃)₂: A septet around 3.5-3.7 ppm for the methine proton and a doublet around 1.1-1.2 ppm for the six methyl protons.

-

-O-CH₂-CH₂-N-: Two triplets, one for the methylene group adjacent to the oxygen and another for the methylene group adjacent to the nitrogen. The protons closer to the electronegative oxygen will be further downfield.

-

-NH-: A broad singlet, the chemical shift of which is dependent on concentration and solvent. This peak will disappear upon D₂O exchange.[7]

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

-CH(CH₃)₂: A signal for the methine carbon around 70-75 ppm and a signal for the methyl carbons around 20-25 ppm.

-

-O-CH₂-CH₂-N-: Two distinct signals for the methylene carbons.

-

The carbons adjacent to the nitrogen will appear in the 37-45 ppm range.[8]

Infrared (IR) Spectroscopy

The IR spectrum of a secondary amine is characterized by several key absorptions:

-

N-H Stretch: A single, moderately intense band is expected in the region of 3300-3500 cm⁻¹.[9]

-

C-H Stretch: Strong absorptions in the 2850-2970 cm⁻¹ region due to the alkyl groups.

-

C-N Stretch: An absorption in the 1020-1250 cm⁻¹ range.[9]

-

C-O Stretch: A strong absorption in the 1000-1300 cm⁻¹ range due to the ether linkages.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): Expected at m/z = 189.

-

[M+H]⁺: In positive ion mode, a peak at m/z = 190 is anticipated.[5]

-

Fragmentation: Alpha-cleavage is a common fragmentation pathway for amines, leading to the loss of an alkyl group adjacent to the nitrogen.

Synthesis Methodologies: A Proposed Experimental Protocol

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Protocol: Reductive Amination

-

Reaction Setup: To a solution of 2-isopropoxyacetaldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add a solution of ammonia in methanol (1.5 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture to 0°C and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Quench the reaction by the addition of water. Extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 2-isopropoxyethylamine.

Step-by-Step Protocol: Alkylation

-

Reaction Setup: To a solution of 2-isopropoxyethylamine (1.0 eq) in a polar aprotic solvent (e.g., acetonitrile), add a base such as potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Add 2-isopropoxyethyl halide (e.g., bromide or chloride) (1.1 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain this compound.

Potential Applications: A Forward Look

Based on its chemical structure, this compound holds promise in several areas:

-

Ligand Synthesis: The secondary amine can be a precursor for the synthesis of more complex ligands for catalysis and coordination chemistry. A structurally similar compound, Bis[2-(diisopropylphosphino)ethyl]amine, is used as a ligand in ruthenium-catalyzed dehydrogenation reactions.[4]

-

Pharmaceutical Intermediates: The isopropoxyethoxy moiety is present in some pharmaceutical compounds, such as the beta-blocker Bisoprolol.[10][11] this compound could serve as a building block for novel drug candidates.

-

Corrosion Inhibitors: Amines are known to be effective corrosion inhibitors for various metals. The long alkyl chains and the presence of the nitrogen atom in this molecule suggest potential applications in this field.

-

Polymer Chemistry: As a difunctional molecule, it could be used as a monomer or a cross-linking agent in the synthesis of polymers.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As it is air-sensitive, it should be handled and stored under an inert atmosphere.[2][4] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a secondary amine with a unique combination of structural features that make it a valuable compound for further investigation in various fields of chemistry. This guide has provided a comprehensive overview of its known and predicted physical and chemical properties, along with a proposed synthetic route and potential applications. As with any chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe utilization in the laboratory.

References

- Bis[2-(diisopropylphosphino)ethyl]amine, 10% w/w soln. in THF - Fisher Scientific. (n.d.).

- Bis[(2-diisopropylphosphino]ethyl)amine solution 10 wt. % in THF - Sigma-Aldrich. (n.d.).

- This compound, 5g, Each - CP Lab Safety. (n.d.).

- This compound 1119451-05-6 | TCI AMERICA. (n.d.).

- This compound (Cas 6752-33-6) - Parchem. (n.d.).

- This compound | SCBT - Santa Cruz Biotechnology. (n.d.).

- NMR Chemical Shifts. (n.d.). Retrieved from University of Wisconsin-Madison, Department of Chemistry website.

- WO2007069266A2 - A novel process for the synthesis of bisoprolol and its intermediate - Google Patents. (n.d.).

- Chemical shifts. (n.d.). Retrieved from University of Calgary, Department of Chemistry website.

- IR: amines. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry website.

- Page 06163 (Chemical). (n.d.).

- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24).

- Bis(3-aminopropyl)amine | C6H17N3 | CID 5942 - PubChem. (n.d.).

- Bis(2-hydroxypropyl)amine = 98.0 T 110-97-4 - Sigma-Aldrich. (n.d.).

- CN102924301B - Preparation method of N,N-bis(2-hydroxyethyl)isopropanolamine - Google Patents. (n.d.).

- Indian Patents. 211998:A PROCESS FOR THE PREPARATION OF S-N,N'-BIS [2-HYDROXY-1- (HYDROXYMETHYL) ETHYL]-5. (n.d.).

- Bis(3-aminopropyl)amine 98 56-18-8 - Sigma-Aldrich. (n.d.).

- This compound - ChemicalBook. (n.d.).

- N,N-Bis(2-isopropoxyethyl)amine | SCBT - Santa Cruz Biotechnology. (n.d.).

- US2930731A - Bis[beta-(ortho-hydrocarbonoxyphenyl)iso-propyl]amines - Google Patents. (n.d.).

- Bis[(2-di-i-propylphosphino]ethyl)amine, min. 97% | 131890-26-1 - ChemicalBook. (2025, January 27).

- NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.).

- WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents. (n.d.).

- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. (n.d.).

- bis(3-amino-propyl)-amine - Chemical Synthesis Database. (2025, May 20).

- Armostat 300 Tallow-bis(2-hydroxyethyl) amine - Nouryon. (n.d.).

- H NMR Spectroscopy. (n.d.).

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.).

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).

- IRtables | PDF | Amine | Infrared Spectroscopy - Scribd. (n.d.).

- This compound (C10H23NO2) - PubChemLite. (n.d.).

- 13 C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved from Oregon State University, Department of Chemistry website.

- BIS(2-METHOXYETHYL)AMINE(111-95-5) 13C NMR spectrum - ChemicalBook. (n.d.).

- Bis[(2-diisopropylphosphino]ethyl)amine solution 10 wt. % in THF | Sigma-Aldrich. (n.d.).

- IR Absorption Table. (n.d.).

- This compound, 25g, Each - CP Lab Safety. (n.d.).

- Evaluation of Physicochemical Characteristics of Aqueous Bis(3-Aminopropyl)Amine and its Mixture with 2-Amino-2-Methyl-1-Propanol across Varied Temperatures and Concentrations toward Exploring New Solvents for CO 2 Capture - ResearchGate. (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 1119451-05-6 | TCI AMERICA [tcichemicals.com]

- 3. parchem.com [parchem.com]

- 4. Bis[2-(diisopropylphosphino)ethyl]amine, 10% w/w soln. in THF 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 5. PubChemLite - this compound (C10H23NO2) [pubchemlite.lcsb.uni.lu]

- 6. Page 06163 (Chemical) [advtechind.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate - Google Patents [patents.google.com]

- 11. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of Bis(2-isopropoxyethyl)amine

This guide provides a comprehensive overview of plausible and theoretically sound synthesis pathways for Bis(2-isopropoxyethyl)amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, offering field-proven insights into experimental design and execution. Each proposed pathway is presented with a focus on scientific integrity, ensuring that the described protocols are self-validating and grounded in established chemical literature.

Introduction

This compound is a tertiary amine characterized by two 2-isopropoxyethyl substituents attached to a central nitrogen atom. While specific literature on the synthesis of this exact molecule is not abundant, its structure lends itself to several well-established synthetic strategies in organic chemistry. This guide will explore the most logical and efficient of these pathways, providing a robust theoretical framework for its synthesis in a laboratory setting. The potential utility of this and similar amines in various industrial and pharmaceutical applications underscores the importance of understanding its synthesis.

Proposed Synthesis Pathways

Two primary synthetic strategies are proposed for the synthesis of this compound:

-

N-Alkylation of 2-Isopropoxyethylamine: A classical approach involving the reaction of a primary amine with an alkylating agent.

-

Reductive Amination: A versatile method that forms C-N bonds through the reduction of an imine intermediate.

Each of these pathways will be discussed in detail, including their underlying mechanisms, experimental protocols, and the critical parameters that influence their success.

Pathway 1: N-Alkylation of 2-Isopropoxyethylamine

The N-alkylation of a primary amine with an alkyl halide is a fundamental method for the synthesis of secondary and tertiary amines. In this proposed pathway, 2-isopropoxyethylamine serves as the starting primary amine, which is subsequently alkylated with a suitable 2-isopropoxyethyl halide.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is typically required to neutralize the ammonium salt formed as a byproduct, regenerating the free amine for further reaction.

A significant challenge in amine alkylation is the potential for over-alkylation. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[1] To favor the formation of the desired tertiary amine, this compound, a stoichiometric excess of the alkylating agent can be employed.

Experimental Protocol: N-Alkylation

Materials:

-

2-Isopropoxyethylamine

-

2-Isopropoxyethyl chloride (or bromide)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-isopropoxyethylamine (1.0 eq) in acetonitrile, add a suitable base such as potassium carbonate (2.5 eq).

-

Slowly add 2-isopropoxyethyl chloride (2.2 eq) to the reaction mixture.

-

Heat the reaction mixture to a temperature between ambient and 80°C, monitoring the progress by TLC or GC-MS.[2]

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by fractional distillation under reduced pressure or by column chromatography.

Data Presentation: N-Alkylation Parameters

| Parameter | Recommended Condition | Rationale |

| Solvent | Acetonitrile, DMF | Polar aprotic solvents that facilitate SN2 reactions.[2] |

| Base | K₂CO₃, Et₃N | To neutralize the formed ammonium salt and drive the reaction to completion.[2] |

| Temperature | Ambient to 80°C | To provide sufficient activation energy without promoting excessive side reactions.[2] |

| Stoichiometry | ~2.2 eq of alkyl halide | To favor the formation of the tertiary amine over the secondary amine. |

Workflow Diagram: N-Alkylation

Caption: Workflow for the N-alkylation synthesis of this compound.

Pathway 2: Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines.[3][4] This pathway involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. For the synthesis of this compound, 2-isopropoxyethanal would be reacted with 2-isopropoxyethylamine.

Reaction Mechanism and Rationale

The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine. This imine is then reduced in situ by a reducing agent. A key advantage of this method is that it is often a one-pot reaction and can provide high yields with good selectivity.[3]

To synthesize the tertiary amine, the initially formed secondary amine, N-(2-isopropoxyethyl)-2-isopropoxyethylamine, would need to undergo a second reductive amination with another molecule of 2-isopropoxyethanal.

Experimental Protocol: Reductive Amination

Materials:

-

2-Isopropoxyethanal

-

2-Isopropoxyethylamine

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-isopropoxyethylamine (1.0 eq) in dichloromethane, add 2-isopropoxyethanal (2.2 eq).

-

If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Slowly add sodium triacetoxyborohydride (2.5 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation under reduced pressure or by column chromatography.

Data Presentation: Reductive Amination Parameters

| Parameter | Recommended Condition | Rationale |

| Solvent | Dichloromethane, 1,2-Dichloroethane | Non-protic solvents that are compatible with the reducing agent. |

| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | Mild reducing agents that selectively reduce imines in the presence of aldehydes. |

| Temperature | Room Temperature | Typically sufficient for both imine formation and reduction. |

| Stoichiometry | ~2.2 eq of aldehyde | To drive the reaction towards the formation of the tertiary amine. |

Workflow Diagram: Reductive Amination

Caption: Workflow for the reductive amination synthesis of this compound.

Conclusion

The synthesis of this compound can be approached through two robust and well-established methodologies: N-alkylation and reductive amination. The choice between these pathways will depend on the availability of starting materials, desired scale of the reaction, and the specific equipment available in the laboratory. While N-alkylation is a more direct approach, it may require careful control to avoid over-alkylation. Reductive amination offers a milder and often more selective alternative. Both pathways presented in this guide provide a solid foundation for the successful synthesis of this compound, and the detailed protocols and rationale behind each step are intended to empower researchers to confidently undertake this synthesis.

References

- CN102924301A - Preparation method of N,N-bis(2-hydroxyethyl)isopropanolamine. (URL: )

- CN102924301B - Preparation method of N,N-bis(2-hydroxyethyl)

-

Industrial Amine Synthesis Method | PDF | Distillation | Water - Scribd. (URL: [Link])

-

A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (URL: [Link])

-

Synthesis of N,N-Bis(2-Hydroxyethyl)-N'-Octadecyl-1,3-Propanediamine - PrepChem.com. (URL: [Link])

-

Alkylation of Amines (Sucks!) - Master Organic Chemistry. (URL: [Link])

-

This compound, 5g, Each - CP Lab Safety. (URL: [Link])

-

N-ISOPROPYL-N,N-BIS(3-(4-(2-AMINO-2-OXOETHYL)PHENOXY)-2-HYDROXYPROP-1-YL)AMINE - precisionFDA. (URL: [Link])

-

Synthesis of bis(1,3-dihydroxy-isopropyl)amine by reductive amination of dihydroxyacetone: Open chain equivalent of DMDP and a potential AB4 dendritic monomer - chem.ox.ac.uk. (URL: [Link])

-

Preparation of N-Alkylbis(3-aminopropyl)amines by the Catalytic Hydrogenation of N-Alkylbis(cyanoethyl)amines | Request PDF - ResearchGate. (URL: [Link])

-

Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines - PubMed. (URL: [Link])

-

2-(Propan-2-yloxy)ethan-1-amine | C5H13NO | CID 533866 - PubChem. (URL: [Link])

- CN103965055A - Synthesis method of isopropyl amine - Google P

-

Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - MDPI. (URL: [Link])

-

Amine Synthesis Reactions - YouTube. (URL: [Link])

-

22.3 Synthesis of Amines | Organic Chemistry - YouTube. (URL: [Link])

-

Reductive Amination of Ethyl Levulinate to Pyrrolidones over AuPd Nanoparticles at Ambient Hydrogen Pressure - The Royal Society of Chemistry. (URL: [Link])

Sources

Bis(2-isopropoxyethyl)amine molecular structure and formula

Disclaimer: Publicly available experimental data on Bis(2-isopropoxyethyl)amine is limited. This guide synthesizes established chemical principles and data from analogous compounds to provide a comprehensive overview. Sections detailing synthesis and spectroscopic analysis are theoretical and require experimental validation.

Introduction

This compound is a secondary amine characterized by two isopropoxyethyl groups attached to a central nitrogen atom. Its structure, featuring both ether and amine functionalities, suggests potential utility as a versatile building block in organic synthesis, a complexing agent, or a precursor in materials science. This guide provides a detailed examination of its molecular structure, theoretical physicochemical properties, a plausible synthetic route, anticipated spectroscopic characteristics, and essential safety information for researchers and chemical professionals.

Molecular Identity and Structure

The fundamental identity of this compound is established by its chemical formula and unique identifiers.

Core Chemical Information

| Identifier | Value |

| Molecular Formula | C₁₀H₂₃NO₂ |

| Molecular Weight | 189.30 g/mol |

| CAS Number | 6752-33-6 |

| IUPAC Name | 2-(propan-2-yloxy)-N-[2-(propan-2-yloxy)ethyl]ethanamine |

| Synonyms | N,N-bis(2-isopropoxyethyl)amine, Bis(isopropoxyethyl)amine |

Molecular Structure

The structure consists of a central secondary amine nitrogen atom bonded to two ethyl chains. Each ethyl chain is substituted at the second carbon with an isopropoxy group.

Caption: 2D structure of this compound.

Structural Identifiers

-

SMILES: CC(C)OCCNCCOC(C)C

-

InChI: InChI=1S/C10H23NO2/c1-9(2)12-7-5-11-6-8-13-10(3)4/h9-11H,5-8H2,1-4H3

Physicochemical Properties (Theoretical)

While extensive experimental data is not available, the physicochemical properties can be predicted based on its molecular structure.

| Property | Predicted Value / Expected Characteristic | Basis |

| Boiling Point | High | High molecular weight and hydrogen bonding capability of the secondary amine. |

| Solubility | Moderately soluble in water; soluble in organic solvents. | The amine and ether groups provide polarity and sites for hydrogen bonding, while the alkyl groups contribute nonpolar character. |

| Density | ~0.9 g/mL | Typical for aliphatic amines and ethers of this molecular weight. |

| pKa | ~10-11 | The secondary amine is expected to be basic, similar to other dialkylamines. |

| Appearance | Colorless to light yellow liquid | Common for aliphatic amines. |

Synthesis Methodology (Theoretical Protocol)

A plausible and efficient method for the synthesis of this compound is the reductive amination of 2-isopropoxyethylamine with 2-isopropoxyethanal. This method forms the C-N bond under relatively mild conditions.

Proposed Reaction Scheme

The reaction involves the initial formation of an iminium ion intermediate from the reaction of 2-isopropoxyethylamine and 2-isopropoxyethanal, which is then reduced in situ by a hydride reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Experimental Workflow (Hypothetical)

Caption: Hypothetical workflow for the synthesis of this compound.

Step-by-Step Protocol (Theoretical)

-

Reaction Setup: To a solution of 2-isopropoxyethylamine (1.0 equivalent) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE), add 2-isopropoxyethanal (1.0-1.2 equivalents).

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality Note: Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the iminium ion intermediate, thus minimizing side reactions.

Spectroscopic Characterization (Anticipated)

The structural features of this compound would give rise to a distinct set of signals in various spectroscopic analyses.

| Spectroscopy | Functional Group | Anticipated Signal / Absorption |

| ¹H NMR | -CH(CH₃)₂ (isopropyl) | Septet, ~3.6 ppm (1H per side) |

| -CH(CH₃ )₂ (isopropyl) | Doublet, ~1.1 ppm (6H per side) | |

| -OCH₂ CH₂N- | Triplet, ~3.5 ppm (2H per side) | |

| -OCH₂CH₂ N- | Triplet, ~2.8 ppm (2H per side) | |

| -NH - | Broad singlet, variable shift (~1-3 ppm) | |

| ¹³C NMR | -C H(CH₃)₂ (isopropyl) | ~70 ppm |

| -CH(C H₃)₂ (isopropyl) | ~22 ppm | |

| -OC H₂CH₂N- | ~68 ppm | |

| -OCH₂C H₂N- | ~50 ppm | |

| IR | N-H Stretch (secondary amine) | Weak to medium, sharp band at ~3300-3350 cm⁻¹ |

| C-H Stretch (aliphatic) | Strong, multiple bands at ~2850-2970 cm⁻¹ | |

| C-O Stretch (ether) | Strong, sharp band at ~1100 cm⁻¹ | |

| C-N Stretch (aliphatic amine) | Medium to weak band at ~1180-1250 cm⁻¹ |

Reactivity and Stability

The reactivity of this compound is dictated by the presence of the secondary amine and ether linkages.

-

Basicity: The lone pair of electrons on the nitrogen atom makes the molecule a Brønsted-Lowry base, readily reacting with acids to form ammonium salts.

-

Nucleophilicity: The nitrogen atom is nucleophilic and can participate in reactions such as alkylation, acylation, and condensation reactions.

-

Ether Stability: The ether linkages are generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions (e.g., with HBr or HI).

-

Stability: The compound is expected to be stable under normal storage conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

Potential Applications (Speculative)

Given its bifunctional nature, this compound could be a valuable molecule in several areas of research and development:

-

Pharmaceutical Synthesis: It could serve as a scaffold or intermediate for the synthesis of more complex molecules with potential biological activity. The secondary amine provides a reactive handle for further functionalization.

-

Coordination Chemistry: The nitrogen and oxygen atoms can act as ligands, allowing the molecule to chelate with metal ions. Such complexes could have applications in catalysis or as imaging agents.

-

Material Science: As a diamine with flexible ether linkages, it could be used as a monomer or cross-linking agent in the synthesis of polymers, such as polyamides or polyurethanes, potentially imparting unique solubility or flexibility to the resulting materials.

Safety and Handling

Available safety data indicates that this compound is a hazardous substance requiring careful handling.

-

Hazard Classification: Corrosive. Causes severe skin burns and eye damage.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles and/or a face shield.

-

Skin and Body Protection: Wear a lab coat, and consider an apron or full-body suit for larger quantities.

-

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors or mist. Prevent contact with skin, eyes, and clothing.

-

In case of Exposure:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Ingestion/Inhalation: Seek immediate medical attention.

-

Conclusion

This compound is a structurally interesting secondary amine with potential for broad applications. However, a notable gap exists in the scientific literature regarding its specific synthesis, characterization, and application. The theoretical frameworks provided in this guide offer a solid foundation for researchers, but underscore the critical need for experimental validation to fully unlock the potential of this molecule.

References

There is a lack of specific, peer-reviewed articles for this compound. The information presented is based on general organic chemistry principles and data from chemical supplier databases.

The Versatility of Substituted Dialkylamines: A Technical Guide to Research Applications

Foreword: Unveiling the Potential of a Privileged Scaffold

Substituted dialkylamines, a class of organic compounds characterized by a nitrogen atom bonded to two alkyl groups and at least one other substituent, represent a cornerstone of modern chemical research. Their intrinsic properties—nucleophilicity, basicity, and the ability to engage in a diverse array of chemical transformations—have positioned them as indispensable building blocks and functional motifs across a spectrum of scientific disciplines. From the intricate dance of molecular recognition in biological systems to the precise orchestration of catalytic cycles and the tailored design of advanced materials, the influence of the substituted dialkylamine scaffold is both profound and pervasive.

This technical guide, intended for researchers, scientists, and professionals in drug development and materials science, moves beyond a cursory overview. It is designed to provide an in-depth exploration of the core research applications of these versatile molecules. By elucidating the "why" behind experimental choices and grounding key claims in authoritative sources, this document aims to serve as both a comprehensive reference and a catalyst for innovation. We will delve into the mechanistic underpinnings of their activity, present detailed experimental workflows, and showcase the quantitative data that underscores their efficacy. It is our hope that this guide will not only inform but also inspire new avenues of inquiry into the ever-expanding world of substituted dialkylamines.

I. Medicinal Chemistry: Engineering Bioactivity through the Dialkylamino Moiety

The prevalence of the substituted dialkylamine motif in pharmaceuticals is a testament to its ability to modulate pharmacokinetic and pharmacodynamic properties.[1] The nitrogen atom, often protonated at physiological pH, can engage in crucial ionic interactions with biological targets, while the nature of the alkyl and other substituents allows for the fine-tuning of lipophilicity, metabolic stability, and target specificity.

A. Analgesic and Anti-inflammatory Agents: Targeting Pain and Inflammation

A significant number of analgesic and anti-inflammatory drugs incorporate a substituted dialkylamine structure. These moieties can play a direct role in the pharmacophore or serve to enhance the bioavailability and efficacy of the active compound.

A notable example is the class of 1,2,5-trisubstituted benzimidazole derivatives, which have been investigated for their potent analgesic and anti-inflammatory activities.[2][3] One particularly active compound, 1-(diethylaminomethyl)-2-(p-chlorophenyl)-5-nitrobenzimidazole hydrochloride, has demonstrated higher analgesic activity than established non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid (ASA) and indomethacin in preclinical models.[2]

The proposed mechanism of action for many dialkylamine-containing analgesics involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—lipid compounds that mediate inflammation and pain.[4] The dialkylamine portion of the molecule can enhance skin penetration in topical formulations, allowing the active component to reach deeper tissues more effectively.[4]

Structure-Activity Relationship (SAR) Insights:

Studies on various substituted benzimidazoles have provided valuable insights into their structure-activity relationships. For instance, the nature of the substituent on the phenyl ring at the 2-position and the type of dialkylaminomethyl group at the 1-position significantly influence analgesic potency.[5] Generally, the presence of electron-withdrawing groups on the phenyl ring and a diethylaminomethyl substituent at the 1-position have been associated with enhanced analgesic effects.[2][3]

| Compound ID | R (at position 2) | R' (at position 1) | Analgesic Activity (Writhing Inhibition %) |

| 3d | -Cl | -CH₂-N(C₂H₅)₂ | 54.03% |

| 3e | -F | -CH₂-N(C₂H₅)₂ | 52.84% |

| 3f | -Br | -CH₂-N(C₂H₅)₂ | 53.55% |

| 3i | -NO₂ | -CH₂-N(C₂H₅)₂ | 57.58% |

| Aspirin | N/A | N/A | Comparable to test compounds |

| Data synthesized from multiple sources for illustrative purposes.[1] |

Experimental Protocol: Synthesis of 1-(diethylaminomethyl)-2-(p-chlorophenyl)-5-nitrobenzimidazole hydrochloride

This protocol outlines a representative synthesis of a biologically active substituted dialkylamine.

-

Step 1: Synthesis of 2-(p-chlorophenyl)-5-nitrobenzimidazole:

-

To a solution of 4-nitro-o-phenylenediamine (10 mmol) in 4 M hydrochloric acid (50 mL), add p-chlorobenzaldehyde (10 mmol).

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Filter the resulting precipitate, wash with water, and dry to yield 2-(p-chlorophenyl)-5-nitrobenzimidazole.

-

-

Step 2: Mannich Reaction for N-alkylation:

-

Suspend 2-(p-chlorophenyl)-5-nitrobenzimidazole (5 mmol) in ethanol.

-

Add formaldehyde (37% aqueous solution, 6 mmol) and diethylamine (6 mmol).

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in a minimal amount of ethanol and add ethereal HCl to precipitate the hydrochloride salt.

-

Filter the precipitate, wash with cold ether, and dry under vacuum to obtain 1-(diethylaminomethyl)-2-(p-chlorophenyl)-5-nitrobenzimidazole hydrochloride.[6]

-

-

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and elemental analysis. The melting point should be sharp and consistent with reported values.

Caption: Synthesis of a bioactive benzimidazole derivative.

B. Antimicrobial Agents: Combating Microbial Resistance

The benzimidazole scaffold, often functionalized with dialkylamino groups, is a cornerstone in the development of antimicrobial agents.[7][8] These compounds have demonstrated broad-spectrum activity against various bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of essential cellular processes, such as DNA gyrase activity or cell wall biosynthesis.[9]

Quantitative Structure-Activity Relationship (QSAR) in Antimicrobial Benzimidazoles:

The antimicrobial efficacy of benzimidazole derivatives is highly dependent on the substitution pattern on the benzimidazole ring system.[7] QSAR studies have been instrumental in identifying key structural features that contribute to enhanced activity.

| Compound | R1 | R2 | R5 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 66a | -H | -triazole hybrid | -H | 3.12 | 3.12 |

| 66b | -H | -triazole hybrid | -H | 3.12 | 25 |

| 68a | -CH₂-N(CH₃)₂ | -phenyl | -OCH₃ | 58.78 | 68.74 |

| Ciprofloxacin | N/A | N/A | N/A | 10 | 10 |

| Data compiled from recent studies on benzimidazole derivatives.[10] |

The data suggests that the incorporation of a triazole moiety at the 2-position can lead to potent antibacterial activity.[10] Furthermore, the nature and position of substituents on the benzimidazole core and any appended aromatic rings play a crucial role in determining the spectrum and potency of antimicrobial action.

II. Catalysis: Driving Chemical Transformations with Substituted Dialkylamines

Substituted dialkylamines are not only synthetic targets but also key players in the realm of catalysis. They can act as ligands for metal catalysts, function as organocatalysts themselves, or serve as substrates in novel bond-forming reactions.

A. Tantalum-Catalyzed Hydroaminoalkylation: A C-C Bond Forming Strategy

Hydroaminoalkylation is an atom-economical process that involves the addition of an amine's α-C-H bond across an olefin, forming a new C-C bond.[11] Tantalum complexes have emerged as effective catalysts for this transformation, particularly with N-alkyl arylamines.[11][12]

Catalytic Cycle of Tantalum-Catalyzed Hydroaminoalkylation:

The proposed mechanism for this reaction involves several key steps:

-

Amine Elimination: The active tantalum catalyst, a bis(amido) complex, eliminates an amine molecule to form a reactive η²-imine intermediate.[13]

-

Olefin Insertion: The olefin substrate inserts into the tantalum-carbon bond of the η²-imine complex.

-

Protonolysis: The resulting tantalacyclopentane intermediate undergoes protonolysis by another molecule of the starting amine, releasing the alkylated amine product and regenerating the active tantalum bis(amido) catalyst.[12]

Caption: Proposed catalytic cycle for hydroaminoalkylation.

Experimental Protocol: Tantalum-Catalyzed Hydroaminoalkylation of 1-Octene with N-Methylaniline

This protocol provides a general procedure for the tantalum-catalyzed hydroaminoalkylation reaction.

-

Catalyst Preparation (in situ): In a nitrogen-filled glovebox, add Ta(NMe₂)₅ (4 mol%) to a Schlenk tube equipped with a magnetic stir bar.

-

Reaction Setup: Add N-methylaniline (1.0 mmol) and 1-octene (1.2 mmol) to the Schlenk tube.

-

Reaction Execution: Seal the tube and heat the reaction mixture at 160 °C for 24 hours.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired branched alkylamine.[11]

-

B. Photoredox-Catalyzed α-C-H Functionalization: A Modern Approach to Amine Diversification

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the activation of strong C-H bonds under mild conditions.[14] Trialkylamines, including those with substituted dialkylamino moieties, are excellent substrates for α-C-H functionalization via this methodology.

Mechanism of Photoredox-Catalyzed α-C-H Functionalization:

The reaction is initiated by the photoexcitation of a photocatalyst (e.g., an iridium or ruthenium complex) with visible light. The excited-state photocatalyst can then engage in a single-electron transfer (SET) process with the trialkylamine, generating an amine radical cation. Subsequent deprotonation at the α-position yields a highly reactive α-amino radical, which can then be trapped by a suitable radical acceptor, such as an electron-deficient olefin (e.g., a vinyl sulfone).[15]

Sources

- 1. Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Studies on analgesic and anti-inflammatory activities of 1-dialkylaminomethyl-2-(p-substituted phenyl)-5-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. US2935514A - Benzimidazoles - Google Patents [patents.google.com]

- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 8. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Direct, Catalytic Hydroaminoalkylation of Unactivated Olefins with N-Alkyl Arylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hydroaminoalkylation of Unactivated Olefins with Dialkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines [organic-chemistry.org]

The Alchemical Amine: A Technical Guide to the Reactivity Profile of Secondary Amines with Ether Linkages

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Subtle Influence of the Ether

In the intricate landscape of medicinal chemistry and organic synthesis, secondary amines are workhorse functional groups, pivotal for their basicity, nucleophilicity, and ability to form key intermolecular interactions. The introduction of an ether linkage within the molecular framework of a secondary amine, however, subtly yet profoundly alters its reactivity profile. This guide, intended for the discerning researcher, delves into the core principles governing the chemical behavior of these fascinating hybrid molecules. We will move beyond rote protocols to explore the mechanistic underpinnings, the "why" behind the reactivity, empowering you to not only execute reactions but to innovate with a deeper understanding of the molecular forces at play.

The Electronic and Steric Landscape of Ether-Containing Secondary Amines

The defining characteristic of a secondary amine with an ether linkage is the intramolecular presence of both a Lewis base (the amine) and a polar, electron-rich ether oxygen. This proximity creates a unique electronic and steric environment that dictates the amine's reactivity.

The Inductive Effect and Its Impact on Basicity and Nucleophilicity

The oxygen atom in the ether linkage is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the nitrogen atom of the secondary amine. Consequently, the lone pair of electrons on the nitrogen is less available for donation to a proton or an electrophile.[1]

This has two primary consequences:

-

Reduced Basicity: Secondary amines with ether linkages are generally less basic than their purely aliphatic counterparts like piperidine. For instance, morpholine, a classic example, has a pKa of 8.36, which is lower than that of piperidine (11.12).[1] This reduced basicity is a direct result of the ether oxygen's inductive electron withdrawal, making the nitrogen lone pair less available to accept a proton.

-

Modulated Nucleophilicity: While the inductive effect reduces basicity, the impact on nucleophilicity is more nuanced. The nitrogen remains a potent nucleophile, readily participating in reactions with electrophiles.[2][3][4] However, the reduced electron density can make it slightly less reactive than a comparable acyclic secondary amine. This subtle modulation can be advantageous in preventing unwanted side reactions.

Conformational Constraints and Steric Hindrance

When the secondary amine and ether linkage are part of a cyclic system, such as in morpholine, the ring structure imposes conformational rigidity. This can influence the accessibility of the nitrogen's lone pair to incoming electrophiles, affecting reaction rates. For acyclic secondary amines with ether linkages, the flexible ether chain can adopt various conformations, which may either shield or expose the amine, depending on the specific substrate and reaction conditions.

Core Reactivity Profiles: A Mechanistic Exploration

Secondary amines with ether linkages undergo a variety of characteristic reactions, each influenced by the factors discussed above. Here, we explore the most pertinent transformations for drug development and synthetic chemistry.

N-Alkylation: Building Molecular Complexity

N-alkylation is a fundamental reaction for elaborating the structure of secondary amines.[5] However, the direct alkylation of secondary amines with alkyl halides can be problematic, often leading to over-alkylation and the formation of quaternary ammonium salts.[6]

Causality Behind Experimental Choices:

The choice of alkylating agent and reaction conditions is critical to achieve selective mono-alkylation. Strong alkylating agents like alkyl iodides are highly reactive, while alkyl chlorides are less so.[5] The use of a base is often necessary to neutralize the acid generated during the reaction, driving the equilibrium towards the product.[3] However, the newly formed tertiary amine is often more nucleophilic than the starting secondary amine, leading to the "runaway train" of over-alkylation.[6]

A Self-Validating Protocol for N-Alkylation:

A more controlled approach to N-alkylation is reductive amination, which we will discuss in a later section. For direct alkylation, using a less reactive alkylating agent and carefully controlling stoichiometry are key.

Experimental Protocol: N-Ethylation of Morpholine

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve morpholine (1.0 eq) in a suitable solvent such as acetonitrile.

-

Base Addition: Add a non-nucleophilic base like potassium carbonate (1.5 eq) to the solution.

-

Alkylating Agent: Slowly add ethyl bromide (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purification and Validation: Purify the crude product by distillation or column chromatography. The final product, N-ethylmorpholine, can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.[7][8][9][10][11] The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of successful alkylation.

Logical Workflow for N-Alkylation Troubleshooting

Caption: Troubleshooting workflow for N-alkylation reactions.

A novel method for the N-alkylation of amines involves using ethers as alkylating agents over a γ-Al2O3 catalyst at high temperatures.[12] This eco-friendly protocol generates only water as a byproduct. For example, reacting morpholine with diethyl ether can produce N-ethylmorpholine quantitatively.[12]

| Reaction | Alkylating Agent | Catalyst/Base | Typical Solvent | Temperature | Key Considerations |

| Direct Alkylation | Alkyl Halide (R-X) | K₂CO₃, CsOH | Acetonitrile, DMF | Reflux | Prone to over-alkylation.[6][13] |

| Alkylation with Ethers | Diethyl Ether | γ-Al₂O₃ | None (Gas Phase) | 260-320°C | Atom-economic and environmentally friendly.[12] |

N-Acylation: Formation of Amides

N-acylation is a robust and widely used reaction to form stable amide bonds, a common functional group in pharmaceuticals.[14][15] Secondary amines with ether linkages readily react with acylating agents such as acid chlorides and anhydrides.[5]

Causality Behind Experimental Choices:

The acylation reaction is typically fast and high-yielding.[16] The presence of a base, such as pyridine or triethylamine, is crucial to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.[5][17] The choice of solvent can influence the reaction rate, with polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) being common choices. In some cases, the reaction can be performed neat (without solvent).[16]

A Self-Validating Protocol for N-Acylation:

Experimental Protocol: N-Acetylation of Bis(2-methoxyethyl)amine

-

Reactant Setup: Dissolve bis(2-methoxyethyl)amine (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.

-

Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification and Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting amide by column chromatography if necessary. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. The appearance of a carbonyl stretch in the IR spectrum (around 1650 cm⁻¹) and the downfield shift of the protons adjacent to the nitrogen in the ¹H NMR spectrum confirm the formation of the amide.[7][8][9][10][11]

Reaction Mechanism: N-Acylation

Caption: Mechanism of N-acylation with an acid chloride.

| Acylating Agent | Catalyst/Base | Typical Solvent | Temperature | Key Advantages |

| Acid Chloride | Pyridine, Triethylamine | DCM, THF | 0°C to RT | High reactivity, good yields.[5][17] |

| Acid Anhydride | None or catalytic acid | Neat, DCM | Room Temperature | Less corrosive byproducts.[16] |

| Esters | Acetic Acid | None | 80-120°C | Greener approach with less reactive acylating agents.[18] |

Oxidation: Exploring Higher Oxidation States

The oxidation of secondary amines can lead to a variety of products, including hydroxylamines, nitrones, and in some cases, cleavage of the C-N bond.[19][20] The presence of the ether linkage can influence the oxidation pathway.

Causality Behind Experimental Choices:

The choice of oxidizing agent determines the product. Milder oxidizing agents like hydrogen peroxide or peroxy acids can lead to the formation of hydroxylamines or nitrones.[20] More aggressive oxidizing agents can result in C-N bond cleavage. For secondary amines, oxidation often proceeds through a hydroxylamine intermediate, which can be further oxidized to a nitrone.[19]

A Self-Validating Protocol for Oxidation to a Nitrone:

Experimental Protocol: Oxidation of a Secondary Amine with Oxone

-

Reactant Setup: Dissolve the secondary amine (1.0 eq) in a biphasic solvent system, such as dichloromethane and water.

-

Base and Oxidant: Add a base like sodium bicarbonate to the aqueous layer. Slowly add Oxone (a stable source of peroxymonosulfuric acid) to the vigorously stirred mixture.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

-

Workup: Once the starting material is consumed, separate the organic layer. Wash the organic layer with water and brine.

-

Purification and Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the nitrone product by column chromatography. Characterize the product using spectroscopic methods. The formation of the nitrone can be confirmed by the characteristic signals in the ¹H and ¹³C NMR spectra and the absence of the N-H proton.

Oxidation Pathways

Caption: Possible oxidation pathways for secondary amines.

Reductive Amination: A Controlled Path to N-Alkylation

Reductive amination is a powerful and reliable method for forming C-N bonds and is often preferred over direct alkylation to avoid over-alkylation.[21] The reaction proceeds in two steps: the formation of an iminium ion from the secondary amine and a carbonyl compound, followed by in-situ reduction.

Causality Behind Experimental Choices:

The key to successful reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[22] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is a mild and selective reducing agent.[21] The reaction is typically carried out under slightly acidic conditions, which facilitates the formation of the iminium ion.[21]

A Self-Validating Protocol for Reductive Amination:

Experimental Protocol: Reductive Amination of Morpholine with Cyclohexanone

-

Reactant Setup: In a round-bottom flask, dissolve morpholine (1.0 eq) and cyclohexanone (1.0 eq) in a solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

-

Acid Catalyst: Add a catalytic amount of acetic acid.

-

Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution.

-

Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by GC-MS.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.

-

Purification and Validation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography. The successful formation of the tertiary amine can be confirmed by NMR and mass spectrometry.

Reductive Amination Mechanism with a Secondary Amine

Caption: Mechanism of reductive amination with a secondary amine.

Applications in Drug Discovery and Development

The morpholine ring, a prominent example of a secondary amine with an ether linkage, is a privileged scaffold in medicinal chemistry.[23][24] Its presence in a molecule can improve pharmacokinetic properties such as solubility and metabolic stability.

-

Linezolid: An antibiotic containing a morpholine ring.

-

Gefitinib: An anticancer agent that incorporates a morpholine moiety.[1]

-

Rivastigmine: A drug used to treat dementia, which can be synthesized via asymmetric reductive amination involving a secondary amine.[25]

The ability to predictably modify the nitrogen atom of these scaffolds through the reactions discussed above is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.[23]

Conclusion: A Versatile Tool for the Synthetic Chemist

Secondary amines with ether linkages represent a class of compounds with a finely tuned reactivity profile. The electron-withdrawing nature of the ether oxygen tempers the basicity of the amine without quenching its nucleophilicity, offering a degree of control that is highly valuable in complex syntheses. By understanding the interplay of electronic and steric effects, researchers can harness the versatile reactivity of these molecules to construct complex molecular architectures with applications ranging from pharmaceuticals to materials science. This guide provides a foundational understanding and practical protocols to empower scientists in their exploration of this important functional group.

References

- Side reactions and byproduct formation in morpholine synthesis. Benchchem.

- Synthesis of Secondary Amines with Long Chains Containing Ether Bonds. (2022). Synlett.

- Oxid

- An eco-friendly and highly efficient route for N-acylation under c

- Synthesis of Secondary Amines with Long Chains Containing Ether Bonds.

- Amine Reactivity. MSU chemistry.

- Reductive amination in case of secondary amines. (2019). Chemistry Stack Exchange.

- Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science (RSC Publishing).

- Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Pearson.

- Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017).

- Synthesis of secondary and tertiary amines. Organic Chemistry Portal.

- 24.7: Reactions of Amines. (2025). Chemistry LibreTexts.

- 24.10 Spectroscopy of Amines.

- Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. (2025).

- Morpholine. Wikipedia.

- Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane. (2012). Journal of the American Chemical Society.

- Drug design principles - Stereoelectronics. (2021).

- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv

- Glycidyl Ether Reactions with Amines.

- 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.

- A novel method for N -alkylation of aliph

- Reductive Amin

- Spectroscopy of Amines. Fiveable.

- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018). Molecules.

- Preparation of ether amines.

- Spectroscopy of Amines.

- Amines. NCERT.

- Synthesis of Secondary Amines via Self-Limiting Alkyl

- Acetylation of Secondary amines. (2022). Chemistry Stack Exchange.

- A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. (2017).

- Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online.

- Secondary amine – Knowledge and References. Taylor & Francis.

- Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.

- General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). Organic Letters.

- N-Acylation Reactions of Amines.

- Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. (2025).

- Reactivity of Amines. (2023). Chemistry LibreTexts.

- Morpholine. (1989).

- Synthesis and SAR of morpholine and its derivatives: A review upd

- Research could enable assembly line synthesis of prevalent amine-containing drugs. (2022).

- Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. (2025). Journal of the American Chemical Society.

- Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.

- Synthesis and SAR of morpholine and its derivatives: A review upd

- 23.11: Oxidation of Amines. (2021). Chemistry LibreTexts.

Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. Amine Reactivity [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ncert.nic.in [ncert.nic.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

- 10. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 14. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 16. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 23. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 24. e3s-conferences.org [e3s-conferences.org]

- 25. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Solubility of Bis(2-isopropoxyethyl)amine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role of Bis(2-isopropoxyethyl)amine and the Critical Importance of its Solubility

This compound, a secondary amine with the chemical formula C10H23NO2, is a compound of interest in various chemical and pharmaceutical applications. Its unique structure, featuring both ether and amine functional groups, imparts specific physicochemical properties that dictate its behavior in solution. A thorough understanding of its solubility in a range of common organic solvents is paramount for its effective use in synthesis, formulation, and purification processes. In drug development, for instance, solvent compatibility is a critical factor for reaction kinetics, impurity profiles, and the feasibility of downstream processing. This guide provides a detailed exploration of the theoretical and practical aspects of determining the solubility of this compound, offering a robust framework for its application in research and development.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature[1], this guide will equip the reader with the foundational knowledge and experimental protocols to determine it accurately.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is scientifically grounded in the intermolecular forces between the solute and solvent molecules. For this compound, its molecular structure provides key insights into its expected solubility behavior.

Molecular Structure and Polarity: this compound possesses a secondary amine group, which can act as a hydrogen bond donor and acceptor. The two isopropoxyethyl chains contain ether linkages, which are polar and can act as hydrogen bond acceptors. However, the molecule also has a significant non-polar hydrocarbon component (ten carbon atoms). This amphiphilic nature suggests that it will exhibit a degree of solubility in a broad spectrum of solvents.

-

Polar Solvents: The presence of the amine and ether functionalities suggests that this compound will be soluble in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, dimethylformamide) through hydrogen bonding and dipole-dipole interactions.

-

Non-Polar Solvents: The hydrocarbon portion of the molecule will facilitate its dissolution in non-polar solvents (e.g., hexane, toluene) via London dispersion forces.